![molecular formula C12H15AlO9 B1257813 Aluminium acetoacetate CAS No. 19022-77-6](/img/structure/B1257813.png)
Aluminium acetoacetate
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Overview
Description
Aluminium acetoacetate is an aluminum containing antacid.
Aluminum acetoacetate is an oxo carboxylic acid.
Scientific Research Applications
Structural Investigations
Aluminium tris(ethyl acetoacetate) has been characterized through nuclear magnetic resonance spectroscopy, scanning electron microscopy, and X-ray powder diffraction. This compound, which crystallizes in the monoclinic space group P21/n, features two stereoisomeric complexes: meridional and facial (Kurajica et al., 2014).
Graphitization of Isotropic Carbon
Ethyl acetoacetate aluminium diisopropoxide and aluminium oxide have been used as catalysts to enhance the graphitization of isotropic carbon. This process is significant when the heat-treatment temperature exceeds 1850°C (Yu et al., 1999).
Pre-treatment of Nylon Fabrics
Research on using an aluminum (sec-butoxide)3/ethyl acetoacetate mixed sol for pre-treating nylon-dyed fabrics has shown enhanced water- and oil-repelling angles of contact. Additionally, subsequent treatment with fluoride leads to improved anti-ultraviolet and anti-bacterial properties (Huang et al., 2007).
Synthesis of Alumina Coating
Chelating agents like ethyl acetoacetate are used to prevent the precipitation of gelatinous aluminum hydroxides during hydrolysis, leading to alumina sols with particle size distributions of 1 to 15 nm. These sols are crucial for creating alumina coatings with ultrafine, dense microstructures (Nass & Schmidt, 1990).
Synthesis of β‐Acetamido Ketones and Esters
Aluminum chloride efficiently catalyzes the condensation of enolizable ketones or alkyl acetoacetates with aldehydes and acetonitrile, facilitating the creation of novel β-acetamido ketones and esters (Zolfigol Mohammad Ali et al., 2012).
Aluminium Sec-butoxide Chelates
Studies on aluminium sec-butoxide chelated with ethyl acetoacetate have identified various chelate species, providing insights into their formation and structure. This research is significant for controlling rapid hydrolysis in sol-gel processes (Kurajica et al., 2019).
Gellability of Aluminium Alkoxides
Ethyl acetoacetate modified aluminium sec-butoxide can be hydrolyzed and gelled within a specific pH range, crucial for avoiding alumina precipitation. This finding is significant for understanding the sol-gel transition in alumina synthesis (Haridas & Bellare, 1999).
properties
CAS RN |
19022-77-6 |
---|---|
Product Name |
Aluminium acetoacetate |
Molecular Formula |
C12H15AlO9 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
aluminum;3-oxobutanoate |
InChI |
InChI=1S/3C4H6O3.Al/c3*1-3(5)2-4(6)7;/h3*2H2,1H3,(H,6,7);/q;;;+3/p-3 |
InChI Key |
DEVXQDKRGJCZMV-UHFFFAOYSA-K |
SMILES |
CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3] |
Canonical SMILES |
CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3] |
Other CAS RN |
19022-77-6 |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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